Pent-4-en-1-ol;propanoic acid
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Overview
Description
Pent-4-en-1-ol;propanoic acid is a compound with the molecular formula C8H16O3 It is a combination of two functional groups: an alcohol (Pent-4-en-1-ol) and a carboxylic acid (propanoic acid)
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-en-1-ol can be synthesized through the hydroboration-oxidation of 4-pentene, which involves the addition of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) . Propanoic acid can be prepared by the oxidation of propan-1-ol using acidified potassium dichromate (K2Cr2O7) under reflux conditions .
Industrial Production Methods
Industrial production of propanoic acid typically involves the hydrocarboxylation of ethylene using nickel carbonyl as a catalyst. This process is known as the Reppe process. Pent-4-en-1-ol is less commonly produced on an industrial scale but can be synthesized using similar organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Pent-4-en-1-ol can be oxidized to form pent-4-enal and further to pent-4-enoic acid. .
Reduction: Propanoic acid can be reduced to propan-1-ol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate (K2Cr2O7), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4).
Bases: Sodium hydroxide (NaOH), pyridine.
Major Products
Oxidation: Pent-4-enoic acid, propanoic acid.
Reduction: Propan-1-ol.
Substitution: Bromo ethers.
Scientific Research Applications
Pent-4-en-1-ol and propanoic acid have various applications in scientific research:
Chemistry: Pent-4-en-1-ol is used in the synthesis of cyclic ethers through cyclization reactions with phenylselenyl halides
Medicine: Propanoic acid derivatives are used in the formulation of pharmaceuticals, including antifungal and antibacterial agents.
Mechanism of Action
The mechanism of action of pent-4-en-1-ol involves its conversion to cyclic ethers through intramolecular cyclization reactions. This process is facilitated by the presence of bases such as pyridine and triethylamine, which form hydrogen bonds with the hydroxyl group of the alkenol . Propanoic acid exerts its effects through its role in metabolic pathways, where it is converted to propionyl-CoA and enters the citric acid cycle .
Comparison with Similar Compounds
Similar Compounds
4-Penten-1-ol: Similar to pent-4-en-1-ol but lacks the carboxylic acid group.
Propan-1-ol: Similar to propanoic acid but lacks the double bond and carboxylic acid group.
Pent-4-enoic acid: Similar to pent-4-en-1-ol but with a carboxylic acid group instead of an alcohol group.
Uniqueness
Pent-4-en-1-ol;propanoic acid is unique due to the presence of both an alcohol and a carboxylic acid group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and research.
Properties
CAS No. |
30563-30-5 |
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Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
pent-4-en-1-ol;propanoic acid |
InChI |
InChI=1S/C5H10O.C3H6O2/c1-2-3-4-5-6;1-2-3(4)5/h2,6H,1,3-5H2;2H2,1H3,(H,4,5) |
InChI Key |
QKHOKRHYUKGVDP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)O.C=CCCCO |
Origin of Product |
United States |
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